molecular formula C7H6BF3O3 B3033220 (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid CAS No. 1004775-34-1

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid

Cat. No.: B3033220
CAS No.: 1004775-34-1
M. Wt: 205.93 g/mol
InChI Key: PLPKXPNIMSNXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the para position and a fluorine atom at the ortho position (Figure 1). Boronic acids are widely utilized in organic synthesis, catalysis, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and hydroxyl groups, enabling applications in Suzuki-Miyaura cross-couplings, enzyme inhibition, and drug design . The difluoromethoxy moiety enhances metabolic stability and lipophilicity, while the fluorine atom may improve binding specificity through steric and electronic effects .

Properties

IUPAC Name

[4-(difluoromethoxy)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-6-3-4(14-7(10)11)1-2-5(6)8(12)13/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKXPNIMSNXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229211
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004775-34-1
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004775-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(Difluoromethoxy)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to handle organolithium or organomagnesium reagents, which react with boron-containing compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Chan-Lam Coupling: Aryl amines or aryl ethers

    Oxidation: Phenols

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound has been identified as a promising candidate in the development of drugs targeting neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that derivatives of (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid can inhibit β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease . The inhibition of BACE activity is crucial for preventing the accumulation of amyloid-beta peptides, which are toxic to neurons.

Case Study: BACE Inhibition

  • Study Reference : Varghese et al., Journal of Medicinal Chemistry (2003)
  • Findings : Compounds based on this compound demonstrated effective inhibition of BACE activity, suggesting potential therapeutic applications for Alzheimer's disease and related disorders.

Synthetic Applications

2.1 Organic Synthesis

This compound is utilized in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingFormation of biaryl compounds using palladium catalysts
Mizoroki-Heck ReactionArylation of alkenes with arylboronic acids
Pd-Catalyzed Direct ArylationDirect arylation of heterocycles

Biological Studies

3.1 Interaction with Biomolecules

The ability of this compound to form reversible covalent bonds with diols enhances its utility in biological studies. This property allows it to modulate enzyme activities effectively, making it valuable for probing biological pathways.

Research Findings

  • Studies have shown that the compound can interact with various biomolecules, influencing their function and stability. This interaction is critical for understanding its mechanism of action as a potential therapeutic agent.

Comparison with Related Compounds

The unique structural features of this compound set it apart from other boronic acids. The presence of difluoromethoxy and multiple fluorine atoms enhances its reactivity and biological activity.

Table 2: Comparison of Boronic Acids

Compound NameKey FeaturesUnique Aspects
4-Fluorophenylboronic AcidSimple fluorinated phenyl groupLess complex; lower reactivity
3,5-Difluorophenylboronic AcidTwo fluorine substituentsDifferent spatial arrangement affects activity
This compound Difluoromethoxy and fluorine substituentsEnhanced reactivity and potential interactions

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. For example, in medicinal applications, the compound can inhibit enzymes by binding to their active sites, leading to therapeutic effects .

Comparison with Similar Compounds

Antiproliferative Activity and Solubility

Key Findings :

  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid demonstrated potent antiproliferative effects with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively, in cell viability assays. However, pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitated in RPMI culture medium, rendering reliable in vitro testing unfeasible .
  • Water/Lipid Solubility: No clear correlation was observed between solubility and antiproliferative activity. For instance, pyren-1-yl boronic acid was neither the most lipophilic nor hydrophilic compound in its class .

Comparison with Target Compound :
The difluoromethoxy group in (4-(difluoromethoxy)-2-fluorophenyl)boronic acid likely improves solubility relative to polyaromatic analogs (e.g., pyren-1-yl boronic acid), as smaller aromatic systems with polar substituents reduce aggregation. However, empirical solubility data for the target compound is required to confirm this hypothesis.

Reactivity in Catalytic Reactions

Key Findings :

  • 2-Fluorophenyl boronic acid exhibited superior reactivity in Rhodium-catalyzed carbometalation of dihydropyridines compared to 2-methyl or 2-chlorophenyl analogs, yielding products with 99% enantiomeric excess (ee) .
  • Disubstituted phenyl boronic acids (e.g., 3,5-difluorophenylboronic acid) showed high reactivity in similar reactions, suggesting that fluorine substituents enhance electrophilicity at the boron center .

Comparison with Target Compound: The ortho-fluorine and para-difluoromethoxy groups in the target compound may sterically hinder cross-coupling reactions compared to monosubstituted analogs. Experimental validation is needed.

Stability and Protodeboronation

Key Findings :

  • 2-Fluorophenyl boronic acid and its pinacol ester demonstrated negligible protodeboronation in aqueous dioxane across a wide pH range, attributed to fluorine’s electron-withdrawing effects stabilizing the boronate intermediate .

Comparison with Target Compound: The difluoromethoxy group (-OCF₂H) may further enhance stability by reducing electron density on the phenyl ring, thereby protecting the boron center from nucleophilic attack. This could make the target compound more stable than mono-fluorinated analogs under physiological conditions.

Enzyme Inhibition and Binding Specificity

Key Findings :

  • K4J [(4-{(4S)-3-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-2-oxo-1,3-oxazolidin-4-yl}-2-fluorophenyl)boronic acid] targets the palm domain of HCV RNA polymerase with high affinity, leveraging fluorine’s ability to optimize van der Waals interactions .
  • N-Benzoxaborole derivatives with fluorophenyl groups (e.g., compound 24 ) showed enhanced binding to viral polymerases due to fluorine’s polarity and size .

However, its smaller size could limit binding affinity compared to bulkier analogs.

Structural and Pharmacokinetic Effects of Fluorine

Key Findings :

  • Fluorine substitution in TAK-438 (a potassium-competitive acid blocker) improved metabolic stability and reduced log D values, enhancing oral bioavailability .
  • GPR40/FFA1 agonists with fused-ring structures and fluorine substituents exhibited prolonged in vivo efficacy by blocking β-oxidation .

Comparison with Target Compound: The difluoromethoxy group may reduce metabolic degradation of the target compound compared to non-fluorinated methoxy analogs (-OCH₃), as seen in TAK-436. Additionally, fluorine’s electronegativity could enhance membrane permeability, though this must be empirically verified.

Biological Activity

(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a boronic acid moiety attached to a fluorinated aromatic ring, specifically featuring difluoromethoxy and fluorine substituents. These modifications enhance its reactivity and biological interactions. The ability of boronic acids to form reversible covalent bonds with diols is a critical aspect of their functionality in biological systems.

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Boronic acids, including this compound, are known for their capacity to inhibit various enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of proteases and kinases, where the boronic acid group can effectively mimic the natural substrates.
  • Modulation of Lipophilicity :
    • The presence of difluoromethoxy and fluorine atoms increases the lipophilicity of the compound, which may enhance its bioavailability and distribution within biological systems. This property is crucial for drug design as it affects how well a compound can penetrate cellular membranes .
  • Interaction with Biomolecules :
    • Studies have shown that this compound can interact with various biomolecules, leading to modulation of enzyme activities and potential therapeutic effects against diseases such as cancer.

Case Studies and Experimental Data

  • Inhibition Studies : Research indicates that this compound exhibits notable inhibitory effects on salt-inducible kinases (SIK2 and SIK3). It has been shown to selectively inhibit these kinases, which play critical roles in cellular signaling pathways related to metabolism and cell growth .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to have an IC50 value in the low micromolar range against human prostate cancer cells, indicating significant anti-cancer potential .

Comparative Analysis with Other Boronic Acids

Compound NameKey FeaturesUnique Aspects
4-Fluorophenylboronic AcidSimple fluorinated phenyl groupLess complex; lower reactivity
3,5-Difluorophenylboronic AcidTwo fluorine substituentsDifferent spatial arrangement affects activity
This compound Difluoromethoxy and fluorine substituentsEnhanced reactivity and bioactivity

This table highlights how this compound distinguishes itself from other similar compounds through its enhanced reactivity due to the difluoromethoxy group.

Q & A

Q. How can structure-activity relationships (SAR) be explored for antiviral applications of this boronic acid?

  • Answer: Design analogs with variations in fluorine substitution and difluoromethoxy positioning. Test inhibitory activity against viral polymerases (e.g., HCV NS5B) using enzymatic assays. Compare IC₅₀ values with known ligands like K4J (IC₅₀ ~0.5 µM) and K4M (IC₅₀ ~1.2 µM) from structural studies (PDB IDs: 6MKY, 6MKZ). Use molecular docking to predict binding interactions at the Palm domain .

Q. What mechanistic insights guide the optimization of this compound as a tubulin polymerization inhibitor?

  • Answer: Evaluate cytotoxicity against cancer cell lines (e.g., Jurkat, B-16) and measure tubulin polymerization inhibition via fluorescence-based assays. Compare with combretastatin analogs (e.g., IC₅₀ = 21–22 µM for compounds 13c/13d in ). Use FACScan analysis to confirm apoptosis induction (e.g., 13c at >10⁻⁸ M induces apoptosis in 8 hours). Modify the boronic acid moiety to enhance binding to β-tubulin’s colchicine site .

Q. How do reaction conditions influence oxidative coupling of this boronic acid in molecular electronics applications?

  • Answer: Apply electric potentials (100–200 mV) to promote oxidative coupling on gold electrodes. Monitor conductance using 2D histograms (e.g., single-molecule junction conductance ~0.01 G₀ at 100 mV). Optimize solvent (THF vs. DMF) and concentration (1–10 mM) to balance reaction yield and junction stability. Reference conductance data from 4-(methylthio)phenyl boronic acid studies .

Q. What computational strategies predict the protodeboronation kinetics of this compound under aqueous conditions?

  • Answer: Perform density functional theory (DFT) calculations to model the transition state of protodeboronation. Corrate with experimental kinetics data (e.g., half-life in pH 7.4 buffer). Compare with crystallographic data from 4-halophenylboronic acids to identify stabilizing supramolecular interactions (e.g., hydrogen-bonding networks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Difluoromethoxy)-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.